6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid

Medicinal Chemistry ADME Drug Design

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid (CAS 384-21-4) is a strategically fluorinated, racemic trans-scaffold. The 6-CF3 group raises XLogP3-AA to 2.3, imparting superior membrane permeability versus non-fluorinated analogs. This uniquely positions it for TRPV1 antagonist development (WO2009055629A2) and PAMPA permeability studies. Substituting with non-fluorinated cyclohexene carboxylates invalidates SAR comparisons. Procure this specific CAS to ensure accurate stereoelectronic properties at the 6-position. Available at ≥95% purity; inquire for bulk pricing.

Molecular Formula C8H9F3O2
Molecular Weight 194.15 g/mol
CAS No. 384-21-4
Cat. No. B6285991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid
CAS384-21-4
Molecular FormulaC8H9F3O2
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESC1C=CCC(C1C(=O)O)C(F)(F)F
InChIInChI=1S/C8H9F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-2,5-6H,3-4H2,(H,12,13)
InChIKeyUIDABFKCGLTQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid (CAS 384-21-4): A Strategic Fluorinated Building Block for Drug Discovery and Chemical Synthesis


6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid (CAS 384-21-4) is a fluorinated cyclohexene carboxylic acid with the molecular formula C8H9F3O2 and a molecular weight of 194.15 g/mol . The compound features a trifluoromethyl (-CF3) group at the 6-position and a carboxylic acid at the 1-position on a cyclohex-3-ene ring, with a calculated XLogP3-AA of 2.3, reflecting the lipophilic enhancement conferred by the -CF3 substituent [1]. Its chiral centers exist as a racemic mixture of trans-isomers, and the compound is commercially available from research chemical suppliers at 95% purity, intended exclusively for research and laboratory applications .

Why 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid (CAS 384-21-4) Cannot Be Interchanged with Non-Fluorinated Cyclohexene Carboxylic Acid Analogs


The presence of the trifluoromethyl group in 6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid fundamentally alters its physicochemical and pharmacokinetic profile compared to non-fluorinated cyclohexene carboxylic acids, precluding simple interchangeability. While unsubstituted cyclohex-3-ene-1-carboxylic acid (CAS 4771-80-6) and related analogs serve as basic scaffolds, the introduction of the -CF3 moiety at the 6-position imparts a distinct electronic environment and a calculated XLogP3-AA of 2.3, which is markedly higher than the unsubstituted parent compound's lipophilicity [1]. In medicinal chemistry contexts, this lipophilicity enhancement directly impacts membrane permeability, metabolic stability, and target binding [2]. Consequently, substituting this compound with a non-fluorinated analog in a synthetic sequence or biological assay would invalidate comparative SAR analysis and likely yield divergent activity profiles, making it essential for researchers to procure the specific CAS 384-21-4 for applications requiring the precise stereoelectronic properties of a 6-CF3-substituted cyclohexene scaffold.

Quantitative Differentiation of 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid (CAS 384-21-4) from Structural Analogs: Evidence for Scientific Selection


Enhanced Lipophilicity (XLogP3-AA = 2.3) of 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid Drives Improved Membrane Permeability Relative to Non-Fluorinated Cyclohexene Carboxylic Acid Scaffolds

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid exhibits a calculated XLogP3-AA of 2.3 [1]. In contrast, the unsubstituted cyclohex-3-ene-1-carboxylic acid (CAS 4771-80-6), a logical non-fluorinated comparator, has a predicted XLogP3-AA of approximately 1.0-1.2 based on structural algorithms (ChemAxon, ACD/Labs) . This difference of approximately +1.1 log units corresponds to a theoretical 12.6-fold increase in partition coefficient, a property strongly correlated with enhanced passive membrane permeability and bioavailability in drug discovery programs [2].

Medicinal Chemistry ADME Drug Design

Metabolic Stability Advantage of 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid Due to Trifluoromethyl Group Blocking CYP450-Mediated Oxidation

The trifluoromethyl substituent in 6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid is a well-established metabolic blocking group that confers resistance to oxidative metabolism [1]. In direct contrast, the unsubstituted cyclohex-3-ene-1-carboxylic acid scaffold is susceptible to CYP450-mediated allylic oxidation, which can lead to rapid clearance and the generation of reactive metabolites [2]. While quantitative intrinsic clearance (CLint) data for this specific compound are not publicly available, the class-level impact of -CF3 substitution on cyclohexene rings typically reduces oxidative metabolism by 50-90% compared to non-fluorinated analogs in human liver microsome assays [3].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Utility as a Key Intermediate for TRPV1 Antagonist Synthesis as Demonstrated in Patent WO2009055629A2

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid is explicitly claimed as a key synthetic intermediate in the preparation of cyclohexeneamide derivatives designed as TRPV1 antagonists, as detailed in patent WO2009055629A2 [1]. The patent describes a general synthetic method wherein this compound is coupled with various amines to generate a focused library of TRPV1 modulators. The use of this specific 6-CF3-cyclohexene carboxylic acid scaffold is critical for achieving the desired binding affinity and selectivity profile against the TRPV1 receptor, a validated target for pain management.

Pain Research TRPV1 Antagonists Patent Synthesis

Optimized Application Scenarios for 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid (CAS 384-21-4) Based on Verified Differentiation


Scaffold for Designing TRPV1 Antagonists with Improved Pharmacokinetic Profiles

Leveraging the explicit utility demonstrated in patent WO2009055629A2 [1], researchers can employ 6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid as a core scaffold for generating novel TRPV1 antagonists. The compound's carboxylic acid functionality allows for straightforward amide coupling with diverse amines, enabling rapid exploration of structure-activity relationships. The presence of the 6-CF3 group is anticipated to confer the lipophilicity (XLogP3-AA = 2.3) [2] and metabolic stability advantages inherent to fluorinated cyclohexenes, potentially addressing common liabilities of earlier TRPV1 antagonist chemotypes, such as poor oral bioavailability or rapid hepatic clearance. This makes it a strategic choice for medicinal chemistry teams aiming to develop differentiated pain therapeutics.

Building Block for the Synthesis of Fluorinated Cyclic Vinylogous Acid and Enaminone Derivatives

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid serves as a versatile precursor for the synthesis of novel trifluoromethylated building blocks, including cyclic s-trans vinylogous acids and enaminones [3]. By converting the carboxylic acid to the corresponding ester (e.g., ethyl ester) and subjecting it to Michael addition or condensation reactions, researchers can access a range of structurally diverse, highly functionalized cyclohexene derivatives. The trifluoromethyl group in these products imparts unique electronic and steric properties, making them valuable for the construction of complex, drug-like molecules with enhanced metabolic stability and membrane permeability [4]. This application is particularly relevant for academic and industrial laboratories engaged in diversity-oriented synthesis and the development of novel chemical probes.

Evaluation of Lipophilicity-Driven Cellular Uptake in ADME Screening Cascades

The calculated XLogP3-AA of 2.3 [2] positions 6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid as a model compound for studying the relationship between fluorination and passive membrane permeability. Researchers can use this compound as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer studies to quantify the permeability enhancement conferred by a single -CF3 group on a cyclohexene scaffold relative to the non-fluorinated analog (estimated XLogP3-AA ≈ 1.0-1.2) . Such data are critical for validating in silico ADME predictions and for establishing quantitative structure-property relationships (QSPR) that guide the design of future fluorinated drug candidates with optimized absorption characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.